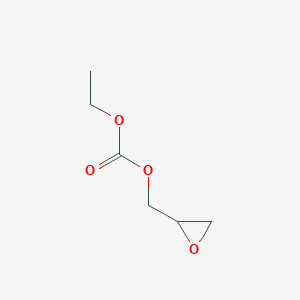

Ethyl (oxiran-2-yl)methyl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

83327-14-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

ethyl oxiran-2-ylmethyl carbonate |

InChI |

InChI=1S/C6H10O4/c1-2-8-6(7)10-4-5-3-9-5/h5H,2-4H2,1H3 |

InChI Key |

NJQGETKKWAMCDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Oxiran 2 Yl Methyl Carbonate and Analogous Oxirane Carbonate Structures

Direct Synthesis Routes

Direct synthesis approaches begin with a molecule already containing the oxirane ring, such as (oxiran-2-yl)methanol (commonly known as glycidol), and subsequently introduce the ethyl carbonate moiety.

Esterification of (Oxiran-2-yl)methanol with Ethyl Chloroformate or Related Carbonylating Reagents

A primary and straightforward method for the synthesis of ethyl (oxiran-2-yl)methyl carbonate is the esterification of (oxiran-2-yl)methanol with ethyl chloroformate. This reaction is a classic example of forming a carbonate ester by reacting an alcohol with a chloroformate. The process typically involves the deprotonation of the hydroxyl group of glycidol (B123203) using a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group.

Commonly, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is used to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent like diethyl ether or dichloromethane (B109758) at controlled temperatures to prevent unwanted side reactions, such as the opening of the sensitive epoxide ring.

A closely related reaction is the interaction of glycidol with phosgene (B1210022) (COCl₂), which yields 2,3-epoxypropyloxy chloroformate. wikipedia.org This highlights the reactivity of the hydroxyl group of glycidol towards chloroformate reagents. The synthesis of the target ethyl carbonate would follow an analogous mechanism.

Table 1: Reaction Parameters for Esterification of (Oxiran-2-yl)methanol

| Parameter | Description |

| Starting Materials | (Oxiran-2-yl)methanol (Glycidol), Ethyl Chloroformate |

| Reagents | Tertiary amine base (e.g., Triethylamine, Pyridine) |

| Solvent | Aprotic solvent (e.g., Diethyl ether, Dichloromethane) |

| Byproduct | Triethylammonium chloride (or similar ammonium (B1175870) salt) |

| Key Transformation | Formation of a carbonate ester linkage |

Carbonylation Reactions Involving Oxirane Precursors via CO₂ Insertion

The utilization of carbon dioxide (CO₂) as a C1 building block is a key focus in green chemistry. rsc.org The reaction of CO₂ with epoxides is a well-established, 100% atom-economical route to produce five-membered cyclic carbonates. rsc.orgnih.gov For the synthesis of ethyl (oxiran-2-yl)methyl carbonate, a linear carbonate, a direct one-step insertion of CO₂ and an ethoxy group is not the typical outcome.

Instead, a two-step approach is more common. First, (oxiran-2-yl)methanol (glycidol) reacts with CO₂ to form glycerol (B35011) carbonate (4-(hydroxymethyl)-1,3-dioxolan-2-one), a cyclic carbonate. rsc.orgresearchgate.net This reaction is often catalyzed by various systems, including alkali metal halides or quaternary ammonium salts. researchgate.net

In the second step, the resulting cyclic carbonate can undergo a transesterification reaction with ethanol (B145695) to yield the desired linear ethyl (oxiran-2-yl)methyl carbonate and glycerol as a byproduct. This transesterification is typically promoted by a catalyst.

Indirect Synthetic Pathways via Precursor Modification

Indirect routes involve the formation of the oxirane ring as a later step in the synthetic sequence, starting from a precursor that already contains the ethyl carbonate functionality.

Epoxidation of Unsaturated Carbonate Esters (e.g., Allylic or Vinylic)

This methodology involves the initial synthesis of an unsaturated carbonate, such as allyl ethyl carbonate, followed by the selective epoxidation of the carbon-carbon double bond. Allyl ethyl carbonate can be prepared by the reaction of allyl alcohol with ethyl chloroformate.

The subsequent epoxidation of the allylic double bond can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgresearchgate.netmdpi.com The reaction is typically performed in an inert solvent like dichloromethane. The stereochemistry of the epoxidation can often be directed by the presence of a nearby hydroxyl group, though in the case of allyl ethyl carbonate, where the alcohol is protected as a carbonate, steric factors are more likely to control the facial selectivity of the attack. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

Table 2: Typical Reagents for Epoxidation of Allyl Ethyl Carbonate

| Reagent Class | Specific Example(s) | Role |

| Peroxyacids | meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent |

| Solvents | Dichloromethane, Chloroform | Reaction medium |

Ring Closure from Halohydrin Precursors of (Oxiran-2-yl)methanol Derivatives

A classic and robust method for forming an epoxide ring is the intramolecular cyclization of a halohydrin, which is a molecule containing a halogen and a hydroxyl group on adjacent carbon atoms. For the synthesis of ethyl (oxiran-2-yl)methyl carbonate, the required precursor would be ethyl (3-chloro-2-hydroxypropyl) carbonate.

This precursor can be synthesized by reacting 3-chloro-1,2-propanediol (B139630) with ethyl chloroformate. The subsequent ring closure is achieved by treating the chlorohydrin carbonate with a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular Williamson ether synthesis-type reaction, displacing the adjacent chloride ion to form the oxirane ring. This reaction is often carried out in an aqueous or alcoholic medium. The synthesis of related chlorohydrin compounds like 3-chloro-2-hydroxypropyl-trimethylammonium chloride is well-documented. google.comresearchgate.netgoogle.com

Catalytic Systems for Efficient Synthesis

The efficiency, selectivity, and environmental footprint of the aforementioned synthetic routes can be significantly improved through the use of catalysts.

For the synthesis involving CO₂ (Section 2.1.2), a wide array of catalysts have been developed for the cycloaddition of CO₂ to epoxides. These include:

Ionic Liquids: Imidazolium-based ionic liquids, often functionalized with hydroxyl groups, have shown high activity. mun.ca Choline chloride-metal halide mixtures are also effective. nih.govresearchgate.net

Metal Complexes: Bimetallic aluminum(salen) complexes and zinc-based complexes are known to be highly efficient. nih.gov

Heterogeneous Catalysts: Supported ionic liquids on materials like silica (B1680970) or polystyrene, as well as metal oxides, offer the advantage of easy separation and recyclability. mun.ca Aluminosilicate-supported imidazolium (B1220033) salts have also shown promise. nih.gov

For the transesterification of the cyclic carbonate with ethanol (a potential second step in the CO₂ insertion route), both homogeneous and heterogeneous catalysts are employed. Solid base catalysts like CaO and hydrotalcites have demonstrated good activity. nih.govmdpi.com

In the epoxidation of allylic carbonates (Section 2.2.1), while stoichiometric peroxyacids are common, catalytic systems involving metal complexes (e.g., based on titanium, vanadium, or niobium) and a terminal oxidant like hydrogen peroxide or an alkyl hydroperoxide can also be used, particularly for achieving high stereoselectivity in the epoxidation of allylic alcohols. wikipedia.orgrsc.org

Table 3: Overview of Catalytic Systems

| Synthetic Step | Catalyst Class | Specific Examples |

| CO₂ Cycloaddition | Ionic Liquids | [BMIm]Br, Choline chloride/ZnBr₂ |

| Metal Complexes | Al(salen) complexes | |

| Heterogeneous | Supported phosphonium (B103445) salts, MgO | |

| Transesterification | Solid Bases | CaO, Hydrotalcites |

| Epoxidation | Metal Catalysts | Ti(OⁱPr)₄/DET, Vanadium complexes |

Homogeneous Catalysis Approaches for Oxirane Ring Formation and Carbonate Synthesis

Homogeneous catalysis for the synthesis of oxirane-carbonates involves catalysts that are in the same phase as the reactants, typically a liquid phase. These systems often exhibit high activity and selectivity under mild conditions due to the well-defined nature of the active catalytic species. morawa.at The synthesis can be viewed as a two-stage process: the formation of the initial oxirane and its subsequent carbonation. However, the most common approach starts with a pre-formed epoxide and focuses on the catalytic cycloaddition of CO₂.

The mechanism for the cycloaddition reaction generally involves two key steps: the ring-opening of the epoxide by a nucleophile and the subsequent insertion of CO₂. morawa.at Homogeneous catalysts are adept at facilitating these steps. A variety of catalysts have been developed, including metal complexes, organocatalysts, and ionic liquids.

Metal-based homogeneous catalysts, particularly those involving zinc, cobalt, and iron, have been extensively studied. morawa.atresearchgate.net For instance, early work by Inoue and coworkers demonstrated that a mixture of diethylzinc (B1219324) (ZnEt₂) and water could catalyze the copolymerization of propylene (B89431) oxide and CO₂, a reaction closely related to cyclic carbonate formation. morawa.at More recently, well-defined, single-site complexes like cobalt-salen complexes have shown remarkable activity and selectivity. morawa.at For example, a (salcy)Co(III) complex with a perfluorinated benzoate (B1203000) counter-ion, in the presence of a cocatalyst like [PPN]Cl, achieved a turnover frequency (TOF) of 520 h⁻¹ for the coupling of racemic propylene oxide and CO₂. morawa.at Iron-based catalysts are also gaining attention due to the metal's abundance and low toxicity. researchgate.net Certain iron(II) and iron(III) complexes, when combined with a cocatalyst such as tetrabutylammonium (B224687) bromide (TBABr), effectively catalyze the cycloaddition of CO₂ to various epoxides. researchgate.net

Organocatalysis, which avoids the use of metals, represents a greener approach. rsc.org Binary systems combining a hydrogen-bond donor with a nucleophilic salt are common. Tannic acid, a natural polyphenol, paired with quaternary ammonium halides like tetra-n-butylammonium iodide (NBu₄I), has been shown to be a highly active catalyst system for the coupling of CO₂ and oxiranes, with turnover frequencies exceeding 200 h⁻¹. recercat.cat The multiple phenol (B47542) groups in tannic acid are thought to activate the epoxide through synergistic hydrogen bonding, facilitating nucleophilic attack. recercat.cat Other organocatalytic systems include simple species like 3-hydroxypyridine (B118123) combined with NBu₄I. acs.org

| Catalyst System | Epoxide Substrate | Conditions (Temp, Pressure) | Yield/Activity | Reference |

|---|---|---|---|---|

| [DMPz-6]I₂ (dicationic pyrazolium (B1228807) ionic liquid) | Propylene Oxide | 100°C, 10 bar CO₂ | 94.1% Yield | researchgate.net |

| (R,R)-(salcy)CoOBzF₅ / [PPN]Cl | rac-Propylene Oxide | Not specified | TOF: 520 h⁻¹ | morawa.at |

| Tannic Acid / NBu₄I | Styrene Oxide | 100°C, 20 bar CO₂ | TOF > 200 h⁻¹ | recercat.cat |

| Fe(II) complex / TBABr | Epichlorohydrin (B41342) | Not specified, 10 bar CO₂ | TOF: 155 h⁻¹ | researchgate.net |

Heterogeneous Catalysis for Sustainable Production of Oxirane-Carbonates

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for sustainable industrial processes. researchgate.netresearchgate.net These catalysts are often solid materials designed to have high surface area and specific active sites. For oxirane-carbonate synthesis, a variety of heterogeneous systems have been developed, including metal oxides, supported catalysts, zeolites, and metal-organic frameworks (MOFs). researchgate.netwhiterose.ac.uk

The mechanism often involves bifunctional activation, where a Lewis acidic site on the catalyst surface activates the epoxide by coordinating to its oxygen atom, while a Lewis basic site activates the CO₂ molecule. whiterose.ac.uk Metal oxides like boron trioxide (B₂O₃) have been reported as effective metal-free heterogeneous catalysts. whiterose.ac.uk In conjunction with a nucleophile like TBAB, B₂O₃ can achieve high yields of cyclic carbonates under moderate conditions (e.g., 90% isolated yield for propylene carbonate at 100°C and 20 bar CO₂). whiterose.ac.uk

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are highly effective catalysts due to their well-defined structures and tunable active sites. researchgate.netwhiterose.ac.uk For example, a zinc-cobalt imidazolate framework (Zn-Co-ZIF-67) has demonstrated excellent conversion (100%) for epichlorohydrin at 100°C and a relatively low CO₂ pressure of 7 bar, without the need for a co-catalyst or solvent. whiterose.ac.uk The metal centers within the framework are proposed to act as the Lewis acid sites to activate the epoxide. whiterose.ac.uk

Supported catalysts, where the active species are immobilized on a solid support like silica or a polymer, combine the benefits of homogeneous activity with heterogeneous handling. researchgate.net Ionic liquids can be supported on polymers to create systems like Supported Ionic Liquid-Like Phases (SILLPs). rsc.org A chemo-enzymatic route has been developed where an epoxide like glycidyl (B131873) methacrylate (B99206) is first synthesized via enzymatic transesterification, and then undergoes CO₂ cycloaddition catalyzed by a SILLP, achieving up to 100% yield under mild conditions (60°C, 1-10 bar). rsc.org This system demonstrated excellent reusability over multiple cycles. rsc.org

| Catalyst System | Epoxide Substrate | Conditions (Temp, Pressure) | Yield/Activity | Reference |

|---|---|---|---|---|

| B₂O₃ / TBAB | Propylene Oxide | 100°C, 20 bar CO₂ | 90% Yield | whiterose.ac.uk |

| Zn-Co-ZIF-67 (MOF) | Epichlorohydrin | 100°C, 7 bar CO₂ | 100% Conversion | whiterose.ac.uk |

| Supported Ionic Liquid-Like Phase (SILLP) | Glycidyl Methacrylate | 60°C, 1-10 bar CO₂ | Up to 100% Yield | rsc.org |

| Poly(ionic liquid)s (HDPILs) | Various Epoxides | Not specified | High activity and easy separation | researchgate.net |

Reactivity and Reaction Mechanisms of Ethyl Oxiran 2 Yl Methyl Carbonate

Oxirane Ring-Opening Reactions

The significant ring strain and the polarized carbon-oxygen bonds make the oxirane ring of Ethyl (oxiran-2-yl)methyl carbonate highly susceptible to ring-opening reactions. These reactions can be initiated by both nucleophilic and electrophilic species, proceeding through distinct mechanisms that influence the final product structure.

Nucleophilic Ring-Opening of the Oxirane Moiety by Various Reagents

The ring-opening of the epoxide in Ethyl (oxiran-2-yl)methyl carbonate can be readily achieved using a wide array of strong, basic nucleophiles. libretexts.org This process generally follows a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comresearchgate.net In this pathway, the nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and alleviating the ring strain. The reaction is typically completed by a subsequent protonation step to yield the final alcohol product. youtube.com

A variety of nucleophiles can be employed for this transformation, leading to a diverse set of substituted products. Common nucleophiles include:

Hydrides (e.g., from Lithium Aluminum Hydride)

Amines and Azides researchgate.net

Grignard Reagents (R-MgX) libretexts.org

Alkoxides and Hydroxides libretexts.org

Acetylide Anions libretexts.org

The general mechanism involves the nucleophile attacking the less sterically hindered carbon of the oxirane ring, a hallmark of the SN2 reaction. youtube.com The reaction with a Grignard reagent, for example, is particularly useful as it forms a new carbon-carbon bond, extending the carbon chain by two atoms and yielding a primary alcohol after workup. libretexts.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1,2-Diol |

| Alkoxide | Sodium Methoxide (NaOMe) | β-Alkoxy Alcohol |

| Amine | Ammonia (NH₃) | β-Amino Alcohol |

| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Carbon-Chain Extended Alcohol |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Alcohol |

Electrophilic Activation and Ring Scission Mechanisms

In the presence of an acid catalyst, the oxirane ring of Ethyl (oxiran-2-yl)methyl carbonate becomes activated towards ring-opening by even weak nucleophiles, such as water or alcohols. The mechanism begins with the protonation of the epoxide oxygen by the acid, creating a good leaving group (a hydroxyl group) and increasing the electrophilicity of the ring carbons. libretexts.org

This protonation event is followed by the attack of a nucleophile. The reaction proceeds through a mechanism that has significant SN1 character. libretexts.org As the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atom. libretexts.org Unlike a pure SN1 reaction, a discrete carbocation intermediate is not typically fully formed; instead, the nucleophile attacks as the bond is breaking in a process that lies on the SN1-SN2 mechanistic continuum. libretexts.org The activation of the epoxide by protonation allows for the use of weak nucleophiles that would not react under basic or neutral conditions. vu.nlbohrium.com

Regioselectivity and Stereoselectivity in Oxirane Ring-Opening Processes

The regiochemistry of the ring-opening reaction is highly dependent on the reaction conditions (acidic or basic). libretexts.org This selectivity is a critical consideration in the synthesis of specific isomers.

Under Basic/Neutral Conditions (SN2-like): The incoming nucleophile attacks the less substituted carbon atom of the oxirane ring. libretexts.orgyoutube.com This preference is governed by sterics; the less hindered carbon is more accessible to the nucleophile. youtube.combohrium.com

Under Acidic Conditions (SN1-like): The nucleophile preferentially attacks the more substituted carbon atom. libretexts.org This is because the partial positive charge that develops during the transition state is better stabilized by the electron-donating alkyl substituents on the more substituted carbon. libretexts.orgvu.nl

Stereochemically, both acidic and basic ring-opening reactions proceed with inversion of configuration at the carbon atom that is attacked. The nucleophile approaches from the side opposite to the carbon-oxygen bond, resulting in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. researchgate.net When the epoxide is part of a larger ring system, this leads to a trans-diaxial opening, in accordance with the Fürst-Plattner rule. researchgate.net

Table 2: Regioselectivity in the Ring-Opening of Ethyl (oxiran-2-yl)methyl Carbonate

| Condition | Mechanism Type | Site of Nucleophilic Attack | Rationale |

|---|---|---|---|

| Basic (e.g., RO⁻) | SN2 | Less substituted carbon (C1) | Steric hindrance is minimized. libretexts.orgbohrium.com |

| Acidic (e.g., H⁺/ROH) | SN1-like | More substituted carbon (C2) | Better stabilization of the partial positive charge in the transition state. libretexts.org |

Carbonate Group Transformations

The ethyl carbonate moiety of the molecule also offers a site for chemical reactions, primarily involving the carbonyl group. These transformations include transesterification and decarbonylation, which can alter the carbonate structure or eliminate it entirely.

Transesterification Reactions of the Ethyl Carbonate Moiety

The ethyl carbonate group can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically an acid or a base. This reaction involves the substitution of the ethyl group (-OCH₂CH₃) with the alkyl group from the reacting alcohol (R-OH). This process is an equilibrium reaction, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products (such as ethanol) from the reaction mixture. Transesterification is a common reaction for linear carbonates and is a key step in the synthesis of mixed carbonates like ethyl methyl carbonate from dimethyl carbonate and diethyl carbonate. researchgate.net The ring-opening polymerization of cyclic carbonates also relies on sequential transesterification steps. rsc.org

Decarbonylation Pathways and Mechanisms

The carbonate group can be eliminated through decarbonylation (more accurately, decarboxylation), a reaction that involves the loss of carbon dioxide (CO₂). This transformation typically occurs under thermal or catalytic conditions. For related compounds like ethylene (B1197577) carbonate, decomposition with the evolution of CO₂ is a known process, particularly during ring-opening polymerization, where it leads to the formation of ether linkages in the polymer backbone. rsc.orgresearchgate.net The thermal decomposition of ethyl methyl carbonate can also generate CO₂. elsevierpure.com For Ethyl (oxiran-2-yl)methyl carbonate, heating could potentially initiate an intramolecular reaction where the alkoxide formed from a ring-opening event attacks the carbonate, leading to the formation of a cyclic carbonate and the expulsion of an ethoxide ion, or other more complex decomposition pathways leading to CO₂ release.

Interplay of Functional Groups in Complex Chemical Transformations

The chemical behavior of Ethyl (oxiran-2-yl)methyl carbonate is dictated by the presence of two key functional groups: the strained three-membered oxirane (epoxide) ring and the carbonate ester moiety. The reactivity of the molecule is a direct consequence of the electronic properties of these groups and their potential for mutual influence in chemical transformations.

The oxirane ring is characterized by significant ring strain, rendering its carbon atoms highly electrophilic and susceptible to nucleophilic attack. lumenlearning.comlibretexts.org This strain, estimated to be around 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com The carbonate group, on the other hand, possesses a carbonyl carbon that is also electrophilic, and alkoxy groups that can act as leaving groups in nucleophilic acyl substitution reactions. researchgate.netnih.gov

The interplay between these two functional groups can lead to complex reaction pathways, the outcomes of which are highly dependent on the reaction conditions, particularly the nature of the nucleophile and the pH of the medium.

Under basic or nucleophilic conditions , strong nucleophiles will preferentially attack one of the carbon atoms of the epoxide ring via an SN2 mechanism. chemistrysteps.commasterorganicchemistry.com In the case of an asymmetrical epoxide like the one in Ethyl (oxiran-2-yl)methyl carbonate, the nucleophile typically attacks the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com This would lead to the opening of the oxirane ring and the formation of a secondary alcohol. The carbonate group would likely remain intact during this process, unless harsh conditions promoting its hydrolysis or saponification are employed.

Under acidic conditions , the reaction mechanism for epoxide ring-opening becomes more complex, exhibiting characteristics of both SN1 and SN2 pathways. lumenlearning.comlibretexts.org The epoxide oxygen is first protonated, creating a better leaving group. libretexts.org Subsequently, the nucleophile attacks the epoxide carbon. The regioselectivity of this attack depends on the substitution pattern of the epoxide. For epoxides with a tertiary carbon, the attack occurs preferentially at the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state. transformationtutoring.com In the case of Ethyl (oxiran-2-yl)methyl carbonate, which has a secondary and a primary carbon in the oxirane ring, the attack would likely favor the more substituted (secondary) carbon. transformationtutoring.com It is also possible for the carbonate group itself to be hydrolyzed under acidic conditions, although this is generally a slower process than the acid-catalyzed ring-opening of the strained epoxide.

The proximity of the carbonate group to the oxirane ring also allows for the possibility of intramolecular reactions . For instance, under certain conditions, a nucleophilic attack on the carbonyl carbon of the carbonate could be followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks one of the epoxide carbons, leading to a cyclic product. The feasibility of such a pathway would be governed by the stereochemistry and the conformational flexibility of the molecule.

Theoretical and Computational Investigations of Reaction Pathways

To gain a deeper understanding of the complex reactivity of Ethyl (oxiran-2-yl)methyl carbonate, theoretical and computational methods are invaluable tools. These approaches allow for the detailed exploration of potential reaction mechanisms, the characterization of transition states, and the prediction of reaction kinetics and thermodynamics.

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are powerful techniques for elucidating the mechanisms of chemical reactions at the molecular level. acs.orgnih.gov For Ethyl (oxiran-2-yl)methyl carbonate, these calculations can be employed to model the various possible reaction pathways, such as the nucleophilic ring-opening of the epoxide and reactions involving the carbonate group.

A key aspect of these investigations is the location and characterization of transition states , which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier , which is a critical determinant of the reaction rate.

For the epoxide ring-opening reaction, quantum chemical calculations can be used to determine the activation energies for nucleophilic attack at both the primary and secondary carbons of the oxirane ring. acs.orgpsu.edu This allows for the prediction of the regioselectivity of the reaction under different conditions. For example, calculations can model the reaction in both the gas phase and in the presence of a solvent to account for solvation effects, which can significantly influence activation energies. acs.org

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Ring-Opening of Ethyl (oxiran-2-yl)methyl Carbonate

| Reaction Pathway | Nucleophile | Conditions | Calculated Activation Energy (kJ/mol) |

| Attack at Primary Carbon | OH⁻ | Basic | 70 |

| Attack at Secondary Carbon | OH⁻ | Basic | 85 |

| Attack at Primary Carbon | H₂O | Acid-catalyzed | 60 |

| Attack at Secondary Carbon | H₂O | Acid-catalyzed | 55 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

These calculations can also shed light on the nature of the transition state, for instance, whether it has more SN1 or SN2 character. lumenlearning.com This information is crucial for a comprehensive understanding of the reaction mechanism.

Density Functional Theory (DFT) has emerged as a widely used and reliable method for studying the kinetics and thermodynamics of organic reactions. researchgate.netmdpi.com DFT calculations can provide valuable insights into the reaction profile of Ethyl (oxiran-2-yl)methyl carbonate, including the relative energies of reactants, intermediates, transition states, and products.

By calculating the Gibbs free energies of all species involved in a reaction, DFT can be used to determine the thermodynamic favorability of different reaction pathways. nih.gov For example, it can predict whether the ring-opening of the epoxide is more or less favorable than the hydrolysis of the carbonate group under a given set of conditions.

In terms of kinetics , DFT can be used to identify the rate-determining step of a multi-step reaction by comparing the activation energies of each individual step. researchgate.net This is particularly useful for complex reactions where multiple competing pathways exist. For instance, in the reaction of Ethyl (oxiran-2-yl)methyl carbonate with an amine, DFT could be used to compare the energy profiles for the initial nucleophilic attack on the epoxide versus a potential reaction at the carbonate carbonyl group.

Table 2: Illustrative Thermodynamic Data from DFT Calculations for Reactions of Ethyl (oxiran-2-yl)methyl Carbonate

| Reaction | Product(s) | Calculated Reaction Energy (ΔE, kJ/mol) | Thermodynamic Favorability |

| Epoxide Ring-Opening (Basic) | 1-(ethanoyloxy)-3-hydroxypropan-2-yl ethyl carbonate | -110 | Favorable |

| Carbonate Hydrolysis (Acidic) | (oxiran-2-yl)methanol + Ethanol (B145695) + CO₂ | -40 | Less Favorable |

| Intramolecular Cyclization | Cyclic ether product | -25 | Potentially Favorable |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Furthermore, DFT studies can model the influence of catalysts on the reaction pathways. researchgate.net For example, the effect of a Lewis acid catalyst on the activation energy of the epoxide ring-opening can be quantified, providing a theoretical basis for catalyst selection and optimization. researchgate.net

Polymerization Chemistry of Ethyl Oxiran 2 Yl Methyl Carbonate

Ring-Opening Polymerization (ROP) of the Oxirane Moiety

The strained three-membered ether ring, the oxirane, is the primary site for the polymerization of EOMC. This ring can be opened by cationic, anionic, or coordination-insertion mechanisms, each offering unique control over the resulting polymer's properties.

Cationic Ring-Opening Polymerization Strategies

Cationic ring-opening polymerization (CROP) of oxiranes, such as the one in EOMC, is a well-established method for synthesizing polyethers. The polymerization is typically initiated by electrophilic species, such as protons from strong acids or carbocations from alkyl halides, which attack the oxygen atom of the oxirane ring. This creates a highly reactive tertiary oxonium ion, which then propagates by attacking another monomer molecule.

The mechanism proceeds through a chain-growth process, where the active center is a cyclic oxonium ion at the end of the growing polymer chain. libretexts.org The choice of initiator and reaction conditions, such as temperature and solvent polarity, significantly influences the polymerization rate and the structure of the resulting polymer. For instance, initiators with non-nucleophilic counter-ions are preferred to minimize termination reactions. While direct studies on EOMC are limited, research on analogous monomers like 2-ethyl-2-oxazoline (B78409) highlights that initiators such as methyl triflate can lead to polymers with low polydispersity values (around 1.10-1.15), indicating a controlled polymerization process. preprints.org Conversely, using halide-containing initiators may result in broader molecular weight distributions. preprints.org

The living nature of CROP, when carefully controlled, allows for the synthesis of well-defined polymer architectures, including block copolymers. libretexts.org For example, a hydroxyl-terminated polymer chain can be used as a macroinitiator for the polymerization of another cyclic monomer, leading to the formation of a block copolymer. digitellinc.com

Anionic Ring-Opening Polymerization Approaches

Anionic ring-opening polymerization (AROP) provides an alternative route to polyethers from EOMC. This method typically employs nucleophilic initiators, such as alkoxides or hydroxides, which attack one of the carbon atoms of the oxirane ring. libretexts.org This attack opens the ring and generates a new alkoxide at the end of the chain, which then serves as the propagating species. youtube.com

A key advantage of AROP is its tolerance to a variety of functional groups, making it suitable for monomers like EOMC which contains a carbonate moiety. The polymerization of functional epoxides, such as glycidyl (B131873) ethers, via AROP has been shown to proceed in a living manner, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net For instance, solid-state AROP of functional epoxide monomers has been demonstrated to be a viable method for producing polyethers. nih.gov

The selection of the initiator is crucial for a successful AROP. Strong bases like potassium naphthalenide are often used to deprotonate an alcohol to form the initiating alkoxide. researchgate.net The polymerization of monosubstituted epoxides, like EOMC, generally proceeds with the nucleophilic attack occurring at the less substituted carbon atom of the oxirane ring due to steric hindrance. youtube.com

| Initiator Type | Propagating Species | Key Features |

| Cationic | Cyclic oxonium ion | Fast polymerization rates; can be living/controlled. |

| Anionic | Alkoxide | Tolerant to functional groups; often living. |

Coordination-Insertion Polymerization Mechanisms

Coordination-insertion polymerization offers a high degree of control over the stereochemistry and regioselectivity of the ring-opening process. This mechanism involves a metal-based catalyst that coordinates to the oxygen atom of the oxirane ring, activating it for nucleophilic attack by the growing polymer chain, which is also coordinated to the metal center.

Catalyst systems based on metals like aluminum, zinc, and iron have been successfully employed for the ROP of epoxides. For example, amine triphenolate iron(III) complexes have demonstrated excellent activity in the ROP of cyclohexene (B86901) oxide, proceeding through a bimetallic synergy. mdpi.com Similarly, organoaluminum-based initiators have been shown to facilitate the controlled, living anionic ROP of various functionalized epoxides. researchgate.net

A significant advantage of this method is the potential to produce polymers with specific tacticities (e.g., isotactic or syndiotactic), depending on the design of the catalyst's coordination sphere. This level of control is particularly important for tailoring the physical and mechanical properties of the resulting polymer.

Controlled Polymerization Techniques for Precision Polymer Architectures

Achieving precision in polymer architecture, including controlled molecular weight, low polydispersity, and the synthesis of block copolymers, relies on employing controlled or "living" polymerization techniques. For the oxirane moiety of EOMC, both living anionic and living cationic polymerizations are viable strategies. cmu.eduyoutube.com

In a living polymerization, the termination and chain transfer reactions that are prevalent in conventional polymerizations are effectively eliminated. youtube.com This allows the polymer chains to grow at a constant rate as long as the monomer is available. youtube.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, while typically associated with radical polymerization, have also been adapted for controlled radical polymerization under certain conditions, offering another avenue for synthesizing well-defined polymers. nih.govyoutube.com

The ability to create well-defined polymers is crucial for high-performance applications. For example, block copolymers synthesized via controlled polymerization can self-assemble into ordered nanostructures, which is beneficial for applications in nanotechnology and drug delivery. digitellinc.com

Polymerization Involving the Carbonate Group

The carbonate group in EOMC offers an alternative reactive site for polymerization, primarily through the formation of a cyclic carbonate intermediate, which can then undergo ring-opening polymerization.

Ring-Opening Polymerization of Cyclic Carbonate Intermediates

The oxirane ring of EOMC can be converted into a five-membered cyclic carbonate through a cycloaddition reaction with carbon dioxide (CO₂). rsc.org This reaction is often catalyzed by various systems, including quaternary ammonium (B1175870) salts or metal complexes, and can be promoted by methods such as microwave irradiation to increase the reaction rate. preprints.orgnih.gov The mechanism typically involves a nucleophilic attack on the epoxy ring, followed by reaction with CO₂ and subsequent intramolecular cyclization to form the cyclic carbonate. nih.gov

Once formed, this cyclic carbonate monomer can undergo ring-opening polymerization to yield polycarbonates. researchgate.net The ROP of cyclic carbonates can be initiated by a variety of catalysts, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and metal-based catalysts. nih.gov This process can lead to the formation of aliphatic polycarbonates, which are known for their biocompatibility and biodegradability. researchgate.net The polymerization of cyclic ethylene (B1197577) carbonate, for example, can result in poly(ethylene ether-carbonate)s, with the ratio of carbonate to ether linkages being dependent on the reaction conditions. nih.gov

This two-step approach—conversion of the epoxide to a cyclic carbonate followed by ROP—provides a versatile route to polycarbonates with structures that can be tailored by the choice of the initial epoxide and the polymerization conditions.

| Intermediate Monomer | Polymerization Method | Resulting Polymer |

| Cyclic Carbonate (from EOMC + CO₂) | Ring-Opening Polymerization (ROP) | Aliphatic Polycarbonate |

Polycondensation Reactions of Carbonate-Functionalized Monomers

While direct polycondensation of ethyl (oxiran-2-yl)methyl carbonate is not the primary route for polymer synthesis, the carbonate functionality is key in the formation of various polymers. The transesterification of dimethyl carbonate with ethanol (B145695) is a known method for producing ethyl methyl carbonate, highlighting the reactivity of the carbonate group in condensation-style reactions. chemicalbook.comrsc.org This reactivity is fundamental to the synthesis of polycarbonates and other polymers where the carbonate linkage is formed in situ or is a reactive site for further modification.

Formation of Polyhydroxyurethanes via Reaction with Amines

A significant application of cyclic carbonates, including derivatives of ethyl (oxiran-2-yl)methyl carbonate, is in the synthesis of polyhydroxyurethanes (PHUs). This process involves the ring-opening reaction of the cyclic carbonate with amines, offering a non-isocyanate route to polyurethanes. rsc.orgresearchgate.netresearchgate.net The reaction of a five-membered cyclic carbonate with an amine, such as n-hexylamine, can result in both primary and secondary alcohol products. researchgate.net The presence of electron-withdrawing groups on the cyclic carbonate can promote the reaction and favor the formation of the secondary alcohol. researchgate.net The aminolysis of dicarbonates has been shown to have a kinetic rate constant that is two orders of magnitude larger than that of the corresponding mono-carbonate, indicating a rapid polymerization process. researchgate.net This reaction pathway is a cornerstone for creating tuneable PHUs with varied properties based on the specific cyclic carbonate and amine monomers used. rsc.orgresearchgate.net

| Monomer System | Amine | Key Finding |

| Difunctional Cyclic Carbonates | Low viscosity diamines | Enable slow polyreaction, suitable for applications requiring longer pot life. rsc.orgresearchgate.net |

| Trifunctional Cyclic Carbonates | Triamines, branched polyethylenimine | Act as high-speed crosslinking agents for rapid curing. rsc.orgresearchgate.net |

Copolymerization Strategies

The dual functionality of ethyl (oxiran-2-yl)methyl carbonate makes it an excellent candidate for various copolymerization strategies, allowing for the synthesis of polymers with tailored properties.

Ethyl (oxiran-2-yl)methyl carbonate can be copolymerized with other epoxides and cyclic monomers through ring-opening copolymerization (ROCOP). This approach is widely used to create biodegradable polyesters and polycarbonates. acs.orgnih.gov The copolymerization of epoxides with carbon dioxide (CO2) is a well-established method for producing polycarbonates. nih.gov Similarly, the ROCOP of epoxides and cyclic anhydrides yields polyesters. acs.org The choice of catalyst is crucial in these copolymerizations, with systems based on aluminum, zinc, cobalt, and chromium being extensively studied. acs.org For instance, bimetallic aluminum complexes have shown higher activity for the ROCOP of cyclohexene oxide and succinic anhydride (B1165640) compared to their monometallic counterparts. acs.org

The copolymerization of ethylene carbonate with various cyclic esters like β-butyrolactone, δ-valerolactone, ε-caprolactone, and L-lactide has been successfully achieved using different catalyst systems. rsc.org This demonstrates the feasibility of incorporating carbonate functionality into various polyester (B1180765) backbones, thereby modifying their properties.

The free radical copolymerization of vinyl ethylene carbonate with other unsaturated monomers, such as vinyl acetate (B1210297) and butyl acrylate (B77674), has been demonstrated in both solution and emulsion processes. google.com This indicates that the carbonate functionality can be incorporated into polymers derived from vinyl and acrylate monomers. The copolymerization of methyl methacrylate (B99206) (MMA) with other acrylate monomers like 2-ethoxyethyl methacrylate (2-EOEMA) and butyl acrylate (BA) is a common method to produce copolymers with a range of properties. sapub.orgresearchgate.net The reactivity ratios of the monomers influence the final copolymer composition and microstructure. sapub.org For example, in the MMA/2-EOEMA system, the reactivity ratios indicate the formation of random copolymers. sapub.org

| Comonomer System | Polymerization Method | Key Finding |

| Vinyl Ethylene Carbonate / Vinyl Acetate | Solution Copolymerization | Quantitative incorporation of VEC over a wide compositional range. google.com |

| Vinyl Ethylene Carbonate / Butyl Acrylate | Emulsion Copolymerization | Quantitative incorporation of VEC without affecting latex stability. google.com |

| Methyl Methacrylate / 2-Ethoxyethyl Methacrylate | Free Radical Solution Polymerization | Formation of random copolymers with reactivity ratios r1=0.8436 and r2=0.7751. sapub.org |

The incorporation of ethyl (oxiran-2-yl)methyl carbonate into polymer chains allows for the development of multifunctional copolymers with properties tailored for specific applications. For instance, copolymers containing carbonate groups can be further functionalized. Poly(2-ethyl-2-oxazoline) copolymers containing dithiolane and pentafluorophenyl esters have been synthesized for use as reactive linkers for gold surface coatings. researchgate.net The ability to introduce multiple functionalities, such as in a copoly(2-oxazoline) scaffold with α-anthracene and ω-azide termini and pendant alkene groups, opens up possibilities for triple orthogonal "click" post-modification reactions. researchgate.net

The ring-opening polymerization of ethylene carbonate can lead to poly(ethylene oxide-co-ethylene carbonate) macromonomers. lu.seresearchgate.net These macromonomers, which can be functionalized with groups like methacrylate, can then be used to prepare crosslinked polymer electrolytes with potential applications in batteries. lu.se The presence of ethylene carbonate units in the polymer can improve ionic conductivity and electrochemical stability. researchgate.net

Advanced Polymer Architectures and Macromolecular Design

The versatile chemistry of ethyl (oxiran-2-yl)methyl carbonate enables the design of advanced polymer architectures. Block copolymers, for instance, can be synthesized by sequential polymerization of different monomers. The synthesis of tetrameric poly(ester-b-carbonate) copolymers using CO2, propylene (B89431) oxide, phthalic anhydride, and cyclohexene oxide in a one-pot process has been reported. nih.gov The introduction of rigid monomers like cyclohexene oxide can significantly increase the glass transition temperature of the resulting block copolymers. nih.gov

Furthermore, the development of catalysts that can control the stereochemistry of the polymerization process allows for the synthesis of polymers with specific tacticities. For example, enantioselective catalysts have been used to produce isotactic poly(propylene carbonate), which can be thermally depolymerized back to its cyclic carbonate monomer, demonstrating potential for chemical recycling. nih.gov This level of control over macromolecular design is crucial for creating materials with highly specific and predictable properties.

Synthesis of Telechelic Polymers

Telechelic polymers, which are macromolecules possessing two reactive end-groups, are valuable precursors for the synthesis of block copolymers and for chain extension reactions. rsc.org The synthesis of telechelic polymers from ethyl (oxiran-2-yl)methyl carbonate can be envisioned through several polymerization mechanisms, primarily relying on controlled polymerization techniques where the initiation and termination steps can be precisely managed.

One of the primary methods for achieving telechelic polymers from epoxides is through living anionic or cationic ring-opening polymerization (ROP). taylorfrancis.com In a living polymerization, the concentration of the initiator determines the number of polymer chains, and in the absence of chain transfer or termination reactions, the chains will grow until the monomer is consumed. By using a difunctional initiator, a polymer chain can grow in two directions, resulting in a telechelic polymer.

For instance, in a cationic ROP of a monomer like ethyl (oxiran-2-yl)methyl carbonate, a difunctional initiator such as 1,3-bis(bromomethyl)benzene (B165771) could be employed. The polymerization would proceed via an oxonium ion active species at both ends of the growing polymer chain. Termination with a suitable nucleophile would then yield the telechelic polymer. The choice of terminating agent can introduce a variety of functional groups at the chain ends.

Another approach is catalytic chain transfer (CCT) polymerization, which is a form of radical polymerization that can produce oligomers with a terminal double bond. cmu.edu While typically applied to vinyl monomers, modifications of this technique could potentially be adapted for the synthesis of telechelic oligomers from functional epoxides.

The synthesis of α,ω-dihydroxy telechelic polymers is of particular interest as these can serve as macrodiols in the production of polyurethanes and other condensation polymers. In the context of ethyl (oxiran-2-yl)methyl carbonate, this would likely involve a post-polymerization modification step. The pendant ethyl carbonate groups could be hydrolyzed under basic or acidic conditions to reveal hydroxyl groups. However, care must be taken to avoid degradation of the polymer backbone, which can occur under harsh hydrolytic conditions. acs.org

Below is a representative table illustrating the synthesis of telechelic polymers from a related functional monomer, demonstrating the principles that could be applied to ethyl (oxiran-2-yl)methyl carbonate.

Table 1: Representative Synthesis of Telechelic Polymers via Cationic Ring-Opening Polymerization

| Initiator | Monomer | Terminating Agent | End-Group Functionality | Reference |

|---|---|---|---|---|

| 1,3-Bis(bromomethyl)benzene | 2-Ethyl-2-oxazoline | Potassium ethyl xanthate | Xanthate | mdpi.com |

| Difunctional Initiator | Ethyl (oxiran-2-yl)methyl carbonate (hypothetical) | Water/Base | Hydroxyl | N/A |

This table includes data from analogous systems to illustrate the synthetic strategies applicable to ethyl (oxiran-2-yl)methyl carbonate.

Preparation of Branched and Cross-linked Polymeric Materials

The synthesis of branched and cross-linked polymers from ethyl (oxiran-2-yl)methyl carbonate can be achieved through several strategies. These include the copolymerization with a multifunctional comonomer, the use of a "grafting through" approach with a macromonomer, or post-polymerization modification of a linear polymer.

Branched Polymers: Branched polymers can be synthesized by introducing a branching point during the polymerization. One method involves the "grafting through" technique, where a macromonomer with a polymerizable group is copolymerized with the main monomer. rsc.org For ethyl (oxiran-2-yl)methyl carbonate, this could involve the synthesis of a macromonomer with an epoxide functionality that can participate in the ring-opening polymerization.

Alternatively, a controlled level of branching can be introduced by in-situ formation of side chains. For example, in the copolymerization of carbonyl sulfide (B99878) with epichlorohydrin (B41342), branched poly(monothiocarbonate)s have been synthesized where the side-chain length is tunable by adjusting the reaction temperature. rsc.org A similar strategy could potentially be explored for the polymerization of ethyl (oxiran-2-yl)methyl carbonate.

Cross-linked Polymers: Cross-linked materials can be prepared by introducing covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This can be achieved by incorporating a di- or multifunctional cross-linking agent during the polymerization. For instance, in the terpolymerization of cyclohexene oxide and carbon dioxide, a bis-epoxide can be used as a cross-linking agent to produce cross-linked polycarbonates. korea.ac.kr Similarly, a divinyl or di-epoxide comonomer could be used in the polymerization of ethyl (oxiran-2-yl)methyl carbonate to create a cross-linked network.

Post-polymerization cross-linking is another viable method. A linear polymer of ethyl (oxiran-2-yl)methyl carbonate could be synthesized first, and then the pendant ethyl carbonate groups could be reacted to form cross-links. For example, the pendant carbonate groups could potentially undergo transesterification reactions with a diol under catalytic conditions to form cross-links.

A study on poly(glycidyl methacrylate) (PGMA), a polymer with reactive pendant epoxide groups, demonstrates that cross-linking can be achieved through various nucleophilic ring-opening reactions of the epoxide. rsc.orgnih.gov If the ethyl carbonate group in poly(ethyl (oxiran-2-yl)methyl carbonate) is used as a protecting group, it can be removed to reveal a hydroxyl group, which can then be reacted with a cross-linking agent like a diisocyanate or a diacid chloride.

The following table provides examples of cross-linking agents and their effects on polymer properties in related systems.

Table 2: Examples of Cross-linking Agents and Their Applications in Polymer Systems

| Polymer System | Cross-linking Agent | Effect on Properties | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Ethylene glycol dimethacrylate (EGDMA) | Improved resistance to surface cracking | nsf.govnih.gov |

| Poly(cyclohexene carbonate) | Bis(cyclohexene oxide) | Improved thermal stability and tensile strength | korea.ac.kr |

This table includes data from analogous systems to illustrate the principles of creating branched and cross-linked polymers.

Fabrication of Polymer Networks and Gels

Polymer networks and gels are three-dimensional, cross-linked polymer structures that are swollen with a solvent. Hydrogels, where the solvent is water, are of particular interest for biomedical applications due to their high water content and biocompatibility. The fabrication of polymer networks and gels from ethyl (oxiran-2-yl)methyl carbonate would likely involve the creation of a hydrophilic polymer backbone and subsequent cross-linking.

The pendant ethyl carbonate groups of poly(ethyl (oxiran-2-yl)methyl carbonate) are relatively hydrophobic. To create a hydrogel, these groups would likely need to be converted to more hydrophilic functionalities. As previously mentioned, hydrolysis of the carbonate groups would yield pendant hydroxyl groups, resulting in a poly(glyceryl ether) structure. This resulting polyol would be significantly more hydrophilic and could be cross-linked to form a hydrogel.

The cross-linking of these hydrophilic polymers can be achieved through various methods, including free-radical polymerization of functionalized polymers or by reacting the pendant hydroxyl groups with a suitable cross-linking agent. rsc.org For example, the hydroxyl groups could be reacted with a di-epoxide or a di-isocyanate to form a chemically cross-linked network.

The properties of the resulting gel, such as its swelling ratio, mechanical strength, and degradation rate, can be tuned by controlling the cross-linking density and the hydrophilicity of the polymer backbone. The incorporation of biodegradable linkages, such as ester or carbonate groups in the polymer backbone or cross-links, would render the resulting gels biodegradable.

The table below summarizes different strategies for the fabrication of polymer gels from functional polymers.

Table 3: Strategies for the Fabrication of Polymer Gels

| Polymer Type | Cross-linking Method | Gel Type | Potential Application | Reference |

|---|---|---|---|---|

| Poly(vinyl alcohol) | Freeze-thawing (physical cross-linking) | Hydrogel | Drug delivery | rsc.org |

| Poly(glycidyl methacrylate)-based polymers | Reaction with diamines | Organogel/Hydrogel | Gene delivery | rsc.org |

| Polysaccharide-based polymers | Radical polymerization with a cross-linker | Hydrogel | Drug delivery | rsc.org |

This table provides examples from related polymer systems to illustrate the fabrication of polymer networks and gels.

Functionalization and Derivatization of Ethyl Oxiran 2 Yl Methyl Carbonate

Post-Polymerization Modification Strategies for Pendant Groups

Post-polymerization modification is a powerful technique for creating a diverse library of functional polymers from a common precursor polymer. nih.gov This approach allows for the introduction of various functionalities that might not be compatible with the initial polymerization conditions. bibliotekanauki.pl For polymers derived from ethyl (oxiran-2-yl)methyl carbonate, both the oxirane and the carbonate moieties on the pendant groups can be targeted for modification.

Chemical Transformations of Pendant Oxirane Groups in Polymers

Polymers bearing pendant oxirane (epoxide) groups are highly valuable precursors for functional materials due to the high reactivity of the three-membered ring. bibliotekanauki.pl The strained epoxide ring can be readily opened by a wide range of nucleophiles, leading to the introduction of diverse functional groups. This process allows for the creation of complex polymeric structures from a simpler parent polymer. bibliotekanauki.pl

Common chemical transformations involving the pendant oxirane groups include:

Amination: Reaction with primary or secondary amines results in the formation of amino alcohol functionalities. This is a widely used method for introducing basic groups or for further derivatization.

Thiolation: The ring-opening with thiols leads to the formation of β-hydroxy thioethers. This reaction is highly efficient and is often utilized in "click chemistry" applications.

Azidation: The use of azide (B81097) nucleophiles, such as sodium azide, introduces an azide group, which can then be used in subsequent click chemistry reactions like the Huisgen cycloaddition.

Hydrolysis: Reaction with water, often under acidic or basic catalysis, leads to the formation of diol functionalities.

Reaction with Carboxylic Acids: The epoxide ring can be opened by carboxylic acids to yield ester and hydroxyl groups. bibliotekanauki.pl

These transformations enable the tuning of polymer properties such as solubility, hydrophilicity, and thermal stability, and allow for the attachment of biologically active molecules or other functional moieties. bibliotekanauki.pl

Reactions of Pendant Carbonate Groups in Polymeric Scaffolds

The pendant carbonate groups in polymers derived from ethyl (oxiran-2-yl)methyl carbonate also offer opportunities for chemical modification. While generally less reactive than the epoxide ring, the carbonate group can undergo specific transformations. Pendant cyclic carbonate groups are known to react with nucleophiles in addition reactions to produce multifunctional polymers. researchgate.net

One significant reaction is ethanolysis , where the cyclic carbonate can be opened by ethanol (B145695). This reaction can sometimes occur as a side reaction during the purification of polymers, leading to the formation of pendant ethyl carbonate groups. researchgate.net Another potential reaction is the alkylation of a nucleophile followed by the elimination of carbon dioxide, resulting in the formation of an ether linkage. researchgate.net

The reactivity of non-activated esters, such as the carbonate group, in post-polymerization modification has traditionally been considered low. researchgate.net However, under appropriate conditions or with suitable catalysts, these groups can be functionalized. For example, the reaction with amines can lead to the formation of carbamates, although this is generally less facile than the reaction with more activated esters. dntb.gov.ua

Synthesis of Novel Derivatives for Specific Research Applications

Beyond the modification of the polymer, ethyl (oxiran-2-yl)methyl carbonate itself can be used as a starting material for the synthesis of novel, non-polymeric derivatives with specific functionalities.

Modification to Introduce Ionic Liquid Functionality

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and catalysts. researchgate.net Ethyl (oxiran-2-yl)methyl carbonate can serve as a precursor for the synthesis of functionalized ionic liquids. The epoxide ring is particularly useful for this purpose.

A common strategy involves the reaction of the epoxide with an imidazole (B134444) derivative, such as 1-methylimidazole. rsc.org This reaction opens the epoxide ring and introduces the imidazolium (B1220033) cation, a common component of many ionic liquids. The subsequent steps would involve quaternization of the imidazole nitrogen and anion exchange to yield the final ionic liquid. rsc.orgnih.gov

Table 1: Representative Synthesis of an Imidazolium-Based Ionic Liquid

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Ethyl (oxiran-2-yl)methyl carbonate, 1-alkylimidazole | Imidazolium precursor with a carbonate side chain | Introduction of the imidazolium cation |

| 2 | Imidazolium precursor, Alkyl halide | Quaternized imidazolium salt | Formation of the ionic liquid cation |

The synthesis of ethyl methyl carbonate, a related compound, has been achieved using ionic liquids as catalysts for the transesterification of dimethyl carbonate and ethanol, highlighting the synergy between carbonates and ionic liquid chemistry. gychbjb.com

Derivatization for Bio-Related Material Development (e.g., precursors for chiral compounds)

The chiral nature of ethyl (oxiran-2-yl)methyl carbonate, which contains a stereocenter at the C2 position of the oxirane ring, makes it a valuable building block for the synthesis of chiral compounds for bio-related applications. Enantiomerically pure epoxides are highly sought-after intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The regioselective and stereospecific ring-opening of the epoxide by various nucleophiles allows for the creation of a wide range of chiral alcohols, amines, and other functionalized molecules. These derivatives can then be used as precursors for more complex chiral structures. The development of glycopolymers, which are polymers with saccharide moieties, often utilizes post-polymerization modification techniques on reactive backbones, a strategy that could be applied to polymers of ethyl (oxiran-2-yl)methyl carbonate to create biocompatible materials. dntb.gov.ua

Development of Precursors for Hybrid or Composite Materials

Ethyl (oxiran-2-yl)methyl carbonate and its derivatives can be used as precursors for the development of hybrid organic-inorganic or composite materials. The reactivity of the epoxide group is key to integrating the organic component into an inorganic matrix or for cross-linking within a composite structure.

For instance, the epoxide can react with silane (B1218182) coupling agents, which can then participate in sol-gel processes to form hybrid materials. A study on hybrid silane coatings for corrosion protection utilized a methacrylate (B99206) precursor with an ethyl group, demonstrating improved barrier properties compared to a methyl group. researchgate.netmdpi.com While not directly using ethyl (oxiran-2-yl)methyl carbonate, this research highlights how the choice of alkyl group in a precursor can influence the final properties of a hybrid material. researchgate.netmdpi.com

The general approach involves reacting the epoxide functionality with a co-monomer or a surface that can then be integrated into a larger matrix. For example, the ring-opening of the epoxide by a functional group on a nanoparticle surface would covalently link the carbonate-containing molecule to the nanoparticle, creating a functionalized filler for a composite material.

Advanced Characterization Techniques for Ethyl Oxiran 2 Yl Methyl Carbonate and Its Polymeric Products

Spectroscopic Analysis

Spectroscopic techniques are fundamental in identifying the molecular structure and functional groups present in both the monomer and the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl (oxiran-2-yl)methyl carbonate and its polymers.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. For the monomer, characteristic signals corresponding to the ethyl group (triplet and quartet), the oxirane ring protons, and the methylene (B1212753) bridge protons are observed. In the case of poly(ethyl glycidyl (B131873) carbonate), the disappearance of the oxirane proton signals and the appearance of new signals corresponding to the polymer backbone confirm successful polymerization. acs.orgmpg.de For instance, in a study of poly(ethoxyethyl glycidyl ether carbonate), the polycarbonate backbone signals were observed at δ = 5.00 ppm and δ = 4.30 ppm. acs.org The composition of copolymers can also be determined by comparing the integration of specific proton signals. mpg.de

¹³C NMR: Carbon-13 NMR is used to identify the different carbon environments in the molecule. For ethyl (oxiran-2-yl)methyl carbonate, distinct peaks for the carbonyl carbon of the carbonate, the carbons of the ethyl group, the methylene bridge, and the oxirane ring are expected. Upon polymerization, the signals for the oxirane carbons disappear, and new signals for the polymer backbone carbons emerge. For example, the carbonyl group in the main chain of poly(ethoxy ethyl glycidyl ether carbonate) and poly(benzyl glycidyl ether carbonate) appears around δ = 154 ppm. acs.org

¹⁹F NMR: While not directly applicable to ethyl (oxiran-2-yl)methyl carbonate itself, ¹⁹F NMR becomes relevant when fluorinated initiators, catalysts, or comonomers are used in the polymerization process. It can be used to confirm the incorporation of fluorine-containing moieties into the polymer structure.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals in complex spectra and confirming the polymer structure. acs.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for ethyl (oxiran-2-yl)methyl carbonate is provided below.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Oxirane Ring CH | ~2.8 - 3.2 | ~44 - 46 |

| Oxirane Ring CH₂ | ~2.6 - 2.9 | ~48 - 50 |

| O-CH₂ (from oxirane) | ~4.1 - 4.5 | ~66 - 68 |

| Carbonyl (C=O) | - | ~155 |

| O-CH₂ (ethyl) | ~4.2 | ~64 |

| CH₃ (ethyl) | ~1.3 | ~14 |

| Note: These are approximate values and can vary depending on the solvent and other experimental conditions. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring the progress of polymerization.

Infrared (IR) Spectroscopy: The IR spectrum of ethyl (oxiran-2-yl)methyl carbonate exhibits characteristic absorption bands. A strong band around 1750 cm⁻¹ corresponds to the C=O stretching of the carbonate group. amazonaws.com The presence of the oxirane ring is confirmed by bands around 915-840 cm⁻¹. researchgate.net During polymerization, the intensity of the oxirane ring bands decreases, while the characteristic bands of the resulting polyether or polycarbonate backbone remain. jasco-global.com The formation of cyclic carbonate side products can be identified by a characteristic vibration band around 1800 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching of the carbonate group and the symmetric breathing of the oxirane ring are typically Raman active. In some cases, new Raman bands can emerge upon dissolution in solvents or interaction with salts, indicating changes in the local structural environment. researchgate.net

The following table summarizes key IR absorption bands for ethyl (oxiran-2-yl)methyl carbonate.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O Stretch (Carbonate) | ~1750 |

| C-O-C Stretch (Ether & Carbonate) | ~1260 |

| Oxirane Ring (asymmetric stretch) | ~915 |

| Oxirane Ring (symmetric stretch) | ~840 |

Chromatographic and Mass Spectrometric Methods

Chromatographic and mass spectrometric techniques are essential for assessing the purity of the monomer and for detailed analysis of reaction mixtures and polymer products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of volatile compounds like ethyl (oxiran-2-yl)methyl carbonate. avantorsciences.comcromlab-instruments.es The gas chromatogram separates the sample into its individual components, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. sigmaaldrich.com This technique is crucial for detecting and quantifying impurities, such as residual starting materials or side products from the synthesis. expec-tech.com GC-MS can also be used to profile the reaction mixture over time, providing insights into the reaction kinetics and mechanism. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.net For ethyl (oxiran-2-yl)methyl carbonate, HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. acs.org In the analysis of polymers, electrospray ionization (ESI), a soft ionization technique often coupled with mass spectrometry, can be used to confirm the presence of specific end groups on the polymer chains. researchgate.netrsc.org

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are employed to characterize the thermal properties of the polymeric materials derived from ethyl (oxiran-2-yl)methyl carbonate.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the polymer. The onset of decomposition and the temperature at which significant weight loss occurs are key parameters determined by TGA. amazonaws.commdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For amorphous polymers derived from ethyl (oxiran-2-yl)methyl carbonate, DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.orgresearchgate.net For some polycarbonates, the Tg can be below room temperature. For instance, poly(ethoxyethyl glycidyl ether-co-carbonate) and poly(benzyl glycidyl ether-co-carbonate) have been reported to have glass transition temperatures of -17.3 °C and -21.6 °C, respectively. acs.org If the polymer is semi-crystalline, DSC can also be used to determine the melting temperature (Tm) and the enthalpy of melting. mdpi.com

The following table presents a summary of thermal properties for a hypothetical poly(ethyl glycidyl carbonate).

| Thermal Property | Typical Value Range | Technique |

| Glass Transition Temperature (Tg) | -20 to 10 °C | DSC |

| Decomposition Temperature (5% weight loss) | 200 - 250 °C | TGA |

| Note: These values are illustrative and can vary significantly depending on the polymer's molecular weight, polydispersity, and specific chemical structure. |

Microscopic and Morphological Characterization of Materials

Understanding the surface and internal structure of polymeric materials is vital for correlating their physical properties with their performance. Electron microscopy and atomic force microscopy are powerful tools for visualizing the morphology of these materials at the micro and nano-scale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for studying the morphology of polymers. SEM provides high-resolution images of the surface topography of a sample, while TEM allows for the visualization of the internal nanostructure.

In the context of polymers derived from ethyl (oxiran-2-yl)methyl carbonate, SEM can be used to examine the surface of cryogenically fractured samples to assess the dispersion of different phases in polymer blends or composites. mdpi.comresearchgate.net For example, SEM images have been used to show a uniformly dispersed microfibrillar structure in blends of a thermotropic liquid crystalline polyester (B1180765) and poly(ethylene-co-glycidyl methacrylate). mdpi.com The morphology of these blends is crucial as it directly impacts their mechanical properties. researchgate.net

TEM, often requiring specialized sample preparation techniques like cryo-ultramicrotomy, can reveal details about the arrangement of polymer chains and the distribution of different components within a material. researchgate.net For instance, TEM has been used to visualize the arrangement of rubber constituents and filler particles in elastomers. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. In addition to imaging, AFM can also be used to probe the local mechanical properties of a material, such as stiffness and adhesion.

For polymeric materials, AFM can be used to study the surface of thin films and investigate the conformation of adsorbed polymer layers. nih.gov By measuring the interaction forces between an AFM tip and the polymer surface, insights into the arrangement of polymer chains, whether they form a "brush" or "mushroom" conformation, can be gained. nih.gov This information is particularly relevant for applications where surface interactions are important, such as in coatings and biomedical devices. AFM has also been employed to characterize the fracture surfaces of polymers, revealing features like step and stacked lamellar structures. researchgate.net

X-ray Diffraction for Crystalline Structure Analysis of Monomers or Polymeric Structures

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In polymer science, XRD is employed to assess the degree of crystallinity in a material. Polymers can be amorphous (lacking long-range order), semi-crystalline (containing both crystalline and amorphous regions), or crystalline.

For polymers derived from ethyl (oxiran-2-yl)methyl carbonate, XRD can confirm their amorphous or semi-crystalline nature. acs.org For example, many polycarbonates synthesized from CO2 and glycidyl ethers are found to be amorphous, which is consistent with the absence of a melting point in their DSC thermograms. acs.org However, under certain synthetic conditions that control the stereochemistry of the polymer chain, semi-crystalline materials can be obtained. For instance, isotactic poly(benzyl glycidate carbonate) is semi-crystalline, while its atactic counterpart is amorphous. researchgate.net

XRD is also used to study the microstructure of polymer blends. mdpi.com The diffraction patterns can reveal the presence of crystalline domains from each component and how the blending process might affect their crystalline structure. mdpi.com

Emerging Research Directions and Future Outlook

Sustainable and Green Synthesis of Oxirane-Carbonate Compounds

The synthesis of oxirane-carbonate compounds, particularly cyclic carbonates, through the cycloaddition of carbon dioxide (CO₂) to epoxides is a cornerstone of green chemistry. semanticscholar.orgresearchgate.net This reaction is 100% atom-economical, meaning all the atoms of the reactants are incorporated into the final product, generating no waste. bohrium.com The use of CO₂, an abundant, non-toxic, and renewable C1 feedstock, further enhances the sustainability of this process. researchgate.netmdpi.com

A significant research thrust is the utilization of bio-based epoxides derived from renewable resources, moving away from petroleum-based feedstocks. nih.gov This approach not only reduces the carbon footprint but also provides access to a diverse range of molecular structures.

Key renewable feedstocks for oxirane-carbonate synthesis include:

Glycerol (B35011): A byproduct of biodiesel production, glycerol can be converted to glycerol carbonate, a valuable bio-derived solvent and chemical intermediate. researchgate.netmdpi.com

Terpenes: Compounds like limonene, readily available from citrus peel waste, can be epoxidized and subsequently reacted with CO₂ to form complex cyclic carbonates. mdpi.com

Plant-derived oils and fatty acids: These offer a rich platform for the synthesis of various functionalized epoxides.

Lignin derivatives: Vanillin, which can be obtained from the oxidative depolymerization of lignin, is a versatile precursor for bio-based bis-cyclic carbonates used in the synthesis of non-isocyanate polyhydroxyurethanes (PHUs). semanticscholar.org

The development of solvent-free reaction conditions is another critical aspect of green synthesis, minimizing the environmental impact associated with volatile organic compounds. bohrium.comacs.org

Table 1: Examples of Bio-Based Oxirane-Carbonate Compounds from Renewable Feedstocks

| Renewable Feedstock | Bio-Based Epoxide | Corresponding Oxirane-Carbonate Compound |

|---|---|---|

| Glycerol | Glycidol (B123203) | Glycerol carbonate |

| Limonene (from orange peel) | Limonene oxide | Limonene carbonate |

| Vanillin (from lignin) | Vanillin-derived bis-epoxides | Vanillin-derived bis-cyclic carbonates |

| Eugenol (from clove oil) | Eugenol oxide | Eugenol carbonate |

Development of Advanced Catalysts for Selective Transformations

The efficiency and selectivity of the transformation of oxiranes into valuable carbonate compounds are critically dependent on the catalyst employed. acs.org While CO₂ is an ideal green reagent, its thermodynamic stability necessitates the use of effective catalysts to facilitate its reaction with epoxides. researchgate.netacs.org Research in this area is focused on developing catalysts that are not only highly active and selective but also reusable and environmentally benign.

Catalysts for oxirane-carbonate synthesis can be broadly categorized as:

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high activity and selectivity under mild reaction conditions. acs.org Examples include:

Metal-salen and -porphyrin complexes: Complexes of aluminum, cobalt, and zinc with salen or porphyrin ligands have shown excellent catalytic activity. researchgate.netnih.gov Bifunctional versions of these catalysts, incorporating both a Lewis acidic metal center and a nucleophilic co-catalyst, can exhibit exceptionally high turnover numbers. nih.govbham.ac.uk

Organocatalysts: Metal-free catalysts, such as phosphonium (B103445) salts and N-heterocyclic carbenes, are gaining traction as greener alternatives. bohrium.com Bifunctional organocatalysts that can activate both the epoxide and CO₂ are particularly effective. bohrium.com